Tris(dibenzylideneacetonyl)bis-palladium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

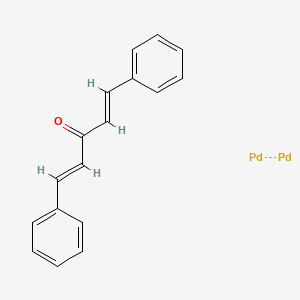

C17H14OPd2 |

|---|---|

Molecular Weight |

447.1 g/mol |

IUPAC Name |

(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;palladium |

InChI |

InChI=1S/C17H14O.2Pd/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;;/h1-14H;;/b13-11+,14-12+;; |

InChI Key |

IBXMKLPFLZYRQZ-VCHVFRDLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd] |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pd].[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Intricacies of Tris(dibenzylideneacetone)dipalladium(0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, stands as a cornerstone catalyst in modern organic synthesis. Its versatility in facilitating a wide array of cross-coupling reactions has made it an indispensable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This technical guide provides an in-depth exploration of the structure of Pd₂(dba)₃, complete with crystallographic data, and detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Coordination

Tris(dibenzylideneacetone)dipalladium(0) is a dimeric organopalladium compound with the chemical formula C₅₁H₄₂O₃Pd₂. The structure consists of two palladium atoms in the zero oxidation state, bridged by three molecules of dibenzylideneacetone (B150790) (dba), a bidentate ligand. The palladium centers are coordinated to the alkene functional groups of the dba ligands.[1]

The two palladium atoms in the complex are separated by a distance of approximately 320 picometers and are held together by the bridging dba units.[1] In the solid state, Pd₂(dba)₃ often co-crystallizes with solvent molecules, most commonly chloroform (B151607), forming the adduct Pd₂(dba)₃·CHCl₃.

A seminal single-crystal X-ray diffraction study by Pierpont and Mazza in 1974 elucidated the solid-state structure of the methylene (B1212753) chloride solvate. The complex crystallizes in the triclinic space group Pī.[2] This study revealed that two of the dba ligands adopt an s-cis,trans conformation, while the third is in an s-cis,cis form.[2]

In solution, the structure of Pd₂(dba)₃ is dynamic, with evidence of major and minor isomers. High-field nuclear magnetic resonance (NMR) spectroscopy has been instrumental in characterizing these solution-state structures, revealing that the major isomer possesses bridging dba ligands exclusively in a s-cis,s-trans conformation.[3][4]

Crystallographic and Structural Data

The following tables summarize the key crystallographic and structural parameters for the methylene chloride solvate of Tris(dibenzylideneacetone)dipalladium(0) as determined by single-crystal X-ray diffraction.

| Crystal Data | |

| Chemical Formula | C₅₁H₄₂O₃Pd₂·CH₂Cl₂ |

| Formula Weight | 1000.57 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | |

| a | 12.400(5) Å |

| b | 15.149(5) Å |

| c | 12.956(5) Å |

| α | 115.01(5)° |

| β | 95.23(5)° |

| γ | 97.30(5)° |

| Volume | 2159 ų |

| Z | 2 |

| Selected Interatomic Distances | |

| Bond | Length (Å) |

| Pd(1)-Pd(2) | 3.237(5) |

Data extracted from the crystallographic study by Pierpont and Mazza (1974).[2]

Experimental Protocols

Synthesis of Tris(dibenzylideneacetone)dipalladium(0)-Chloroform Adduct

This protocol details a common method for the preparation of the chloroform adduct of Pd₂(dba)₃.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Lithium chloride (LiCl)

-

Ethanol

-

Dibenzylideneacetone (dba)

-

Chloroform (CHCl₃)

-

Sodium acetate

-

Deionized water

Procedure: [2]

-

Preparation of Li₂PdCl₄ Solution: Under a nitrogen atmosphere, combine palladium(II) chloride, lithium chloride, and ethanol. Stir the solution overnight at room temperature. Filter the resulting Li₂PdCl₄ solution and wash the insoluble material with ethanol.

-

Formation of the Complex: In a separate flask under a nitrogen atmosphere, mix dibenzylideneacetone, ethanol, chloroform, and sodium acetate.

-

Reaction: Degas the Li₂PdCl₄ solution with nitrogen and add it to the dba solution over 30 minutes while maintaining a temperature of 50.6-53.2°C. After the addition is complete, continue to stir the reaction mixture for one hour at 50.9-52.3°C.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture and wash the solid product with deionized water, followed by vacuum drying under nitrogen for 30 minutes.

-

Purification: Combine the solid with deionized water and stir. Filter the mixture and wash the solid with deionized water and then ethanol.

-

Final Product: The resulting black-purple solid is the Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the identity and purity of Pd₂(dba)₃ and for studying its dynamic behavior in solution.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

Sample Preparation:

-

Dissolve a small amount of the Pd₂(dba)₃ complex in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in an NMR tube.

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum. The spectrum will show characteristic signals for the protons of the dba ligands. The presence of multiple sets of signals can indicate the existence of different isomers in solution.

¹³C NMR Spectroscopy:

-

Acquire a one-dimensional ¹³C NMR spectrum. This will show signals for the carbon atoms of the dba ligands, including the olefinic carbons coordinated to the palladium atoms.

Characterization by Single-Crystal X-ray Diffraction

This technique provides definitive information about the solid-state structure of the molecule.

Crystal Growth:

-

High-quality single crystals are essential for a successful X-ray diffraction experiment. A common method for organometallic compounds is slow evaporation of a saturated solution or solvent layering. For Pd₂(dba)₃, crystals are often obtained from a chloroform/ether or methylene chloride/hexane solvent system.

Data Collection: [2]

-

A suitable single crystal is mounted on a goniometer head.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).

Structure Solution and Refinement:

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The structure is solved using direct methods or Patterson methods to locate the heavy palladium atoms.

-

The positions of the remaining non-hydrogen atoms are determined from subsequent difference Fourier maps.

-

The structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Representation

The following diagram, generated using the DOT language, illustrates the coordination of the palladium atoms to the dibenzylideneacetone ligands in the solid state.

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃. This organopalladium compound is a vital catalyst and precursor in a myriad of organic reactions, particularly in the realm of cross-coupling reactions essential for pharmaceutical and materials science research.[1][2][3][4] Given its widespread use, a thorough understanding of its synthesis, proper handling, and detailed characterization is paramount for reproducible and reliable experimental outcomes. The purity of Pd₂(dba)₃ samples can be variable, which may impact its catalytic activity.[2][5]

Synthesis of Pd₂(dba)₃•CHCl₃

The most common and stable form of this complex is the chloroform (B151607) adduct, Pd₂(dba)₃•CHCl₃.[2] A widely accepted synthetic method involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone (B150790) (dba).

Experimental Protocol

A modified procedure for synthesizing Pd₂(dba)₃•CHCl₃ with high purity (99%) has been reported.[6][7] The following protocol is based on established literature procedures.[2][8][9]

Materials and Equipment:

-

Palladium(II) chloride (PdCl₂)

-

Sodium acetate (B1210297) (NaOAc)

-

Dibenzylideneacetone (dba)

-

Methanol (B129727) (MeOH)

-

Chloroform (CHCl₃)

-

Acetone

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

To a round-bottom flask under an inert atmosphere, add sodium acetate and methanol. Stir the mixture until the sodium acetate is dissolved.

-

Add Palladium(II) chloride to the solution and stir to form a solution of sodium tetrachloropalladate(II) (Na₂PdCl₄).

-

In a separate flask, dissolve dibenzylideneacetone in hot methanol.

-

Slowly add the hot methanolic solution of dibenzylideneacetone to the stirred solution of Na₂PdCl₄.

-

The reaction mixture will gradually change color to a deep purple/brown, indicating the formation of the Pd₂(dba)₃ complex.

-

Heat the mixture to reflux for a specified period to ensure complete reaction. The reaction temperature is typically maintained between 49°C and 53°C to prevent both incomplete reaction and thermal degradation of the complex.[8]

-

After reflux, cool the mixture to room temperature, which will cause the product to precipitate.

-

Collect the precipitate by vacuum filtration and wash it with methanol and water to remove unreacted starting materials and salts.

-

For purification, the crude product is dissolved in a minimal amount of chloroform.

-

The complex is then reprecipitated by the addition of acetone.

-

The purified Pd₂(dba)₃•CHCl₃ is collected by filtration, washed with cold acetone, and dried under vacuum.

Physicochemical Properties

-

Appearance: Dark purple to brown solid.[2]

-

Formula: C₅₁H₄₂O₃Pd₂ (for the complex without chloroform)

-

Molar Mass: 915.72 g/mol (for the complex without chloroform)[2]

-

Melting Point: 152-155 °C (decomposes)[2]

-

Solubility: Modestly soluble in organic solvents such as chloroform, dichloromethane, and tetrahydrofuran.[2]

Spectroscopic and Structural Characterization

The structure of Pd₂(dba)₃ has been a subject of extensive study, with evidence pointing to a complex equilibrium of isomers in solution.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the solution-state structure of Pd₂(dba)₃. Studies have shown the presence of both major and minor isomers in solution.[1][10] Isotopic labeling has been instrumental in assigning the complex NMR spectra.[1][11]

Experimental Protocol for NMR Analysis:

-

Dissolve a small sample of Pd₂(dba)₃ in a deuterated solvent (e.g., CDCl₃, filtered through alumina (B75360) to remove acidic impurities).

-

Acquire ¹H and ¹³C NMR spectra at a high-field NMR spectrometer (e.g., 600 or 700 MHz) for better resolution.[1][10]

-

Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for detailed structural assignment.[10]

Table 1: Representative ¹H NMR Data for Pd₂(dba)₃ in CDCl₃

| Protons | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic | ~7.2 - 7.6 |

| Olefinic | ~6.3 - 6.7 (broad signals due to exchange)[10] |

Table 2: Representative ¹³C NMR Data for Pd₂(dba)₃ in CDCl₃

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl | ~194 - 198 |

| Aromatic | ~127 - 135 |

| Olefinic (α-carbons) | ~84 - 95[10] |

| Olefinic (β-carbons) | ~130 - 145 |

Note: The exact chemical shifts can vary depending on the specific isomer and the experimental conditions.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of Pd₂(dba)₃. The structure reveals two palladium atoms bridged by the dba ligands.[1][2] The Pd(0) centers are coordinated to the alkene moieties of the dba ligands.[2]

Experimental Protocol for X-ray Crystallography:

-

Grow single crystals of Pd₂(dba)₃ by slow evaporation of a saturated solution (e.g., in chloroform or a toluene/heptane mixture).

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

Solve and refine the crystal structure using appropriate software.

Table 3: Selected Crystallographic Data for Pd₂(dba)₃•CHCl₃

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| Pd-Pd distance | ~3.2 Å[2] |

| Pd-Olefin bond lengths | Variable |

Note: The dba ligands in the crystal structure often exhibit disorder.[1][12]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the characteristic functional groups in the Pd₂(dba)₃ complex, particularly the carbonyl and alkene stretches of the dba ligand.

Experimental Protocol for IR Spectroscopy:

-

Prepare a sample of Pd₂(dba)₃ as a KBr pellet or as a thin film from a solution.

-

Record the IR spectrum using an FT-IR spectrometer.

Table 4: Key IR Absorption Bands for Pd₂(dba)₃

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch (ketone) | ~1640 - 1660 |

| C=C stretch (alkene) | ~1580 - 1620 |

| C-H bend (aromatic) | ~700 - 900 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.

Experimental Protocol for UV-Vis Spectroscopy:

-

Prepare a dilute solution of Pd₂(dba)₃ in a suitable solvent (e.g., methanol, THF).

-

Record the UV-Vis absorption spectrum using a spectrophotometer.

Table 5: UV-Vis Absorption Data for Pd₂(dba)₃ in Methanol

| Transition | λ_max (nm) |

|---|---|

| d-d transition | ~532 |

| n-π* (free dba) | ~345 |

Note: The presence of a peak around 345 nm can indicate the presence of free dba ligand in the sample.

References

- 1. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN102892707B - Method for preparing Pd2(dba)3.CHCl3 - Google Patents [patents.google.com]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Collection - The Elusive Structure of Pd2(dba)3. Examination by Isotopic Labeling, NMR Spectroscopy, and Xâray Diffraction Analysis: Synthesis and Characterization of Pd2(dba-Z)3 Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

An In-depth Technical Guide to Tris(dibenzylideneacetone)dipalladium(0): Properties, Synthesis, and Catalytic Applications

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a crucial organopalladium compound widely employed as a catalyst in organic synthesis. Its efficacy in facilitating a diverse range of cross-coupling reactions has made it an indispensable tool in the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and common catalytic applications, and a mechanistic exploration of its role in key chemical transformations.

Core Physical and Chemical Properties

Pd₂(dba)₃ is a dark purple to brown crystalline solid.[1] The compound is notable for being relatively stable in air for short periods, which offers a practical advantage over other air-sensitive palladium(0) sources.[1] However, for long-term storage, it is recommended to keep it in a cool, dark place, preferably under an inert atmosphere, as it is sensitive to light and moisture.[2][3]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for Tris(dibenzylideneacetone)dipalladium(0).

| Identifier | Value | Reference(s) |

| Chemical Formula | C₅₁H₄₂O₃Pd₂ | [4][5] |

| Molecular Weight | 915.72 g/mol | [6][7] |

| CAS Number | 51364-51-3 | [4] |

| Property | Value | Reference(s) |

| Appearance | Dark purple to black or purple-brown crystalline powder | [2][4] |

| Melting Point | 152-155 °C | [2][4] |

| Solubility | Sparingly soluble in chloroform (B151607) and DMSO (with sonication). Very slightly soluble in methanol (B129727). Insoluble in water. Soluble in chlorinated solvents, benzene, and THF. | [4][8][9] |

| Stability | Air and moisture sensitive; light sensitive. | [2][3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and application of Pd₂(dba)₃ are essential for reproducible research.

Synthesis of Tris(dibenzylideneacetone)dipalladium(0)

The synthesis of Pd₂(dba)₃ typically involves the reduction of a palladium(II) salt in the presence of dibenzylideneacetone (B150790) (dba).[4] A common procedure is the reaction of sodium tetrachloropalladate with dba in a hot methanol solution.[4]

Protocol:

-

In a round-bottom flask, dissolve sodium tetrachloropalladate in warm methanol.

-

In a separate flask, dissolve an excess of dibenzylideneacetone in the same solvent.

-

Slowly add the palladium salt solution to the dibenzylideneacetone solution with stirring.

-

Add a solution of sodium acetate (B1210297) in methanol to the mixture.

-

Heat the reaction mixture to reflux for a specified time until a dark precipitate forms.

-

Cool the mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with methanol and then with water to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum.

Purification

For many applications, the synthesized Pd₂(dba)₃ can be used directly. However, for reactions requiring high purity, recrystallization is recommended. Recrystallization from hot chloroform is a common method, often yielding the chloroform adduct, Pd₂(dba)₃·CHCl₃.[4]

Protocol:

-

Dissolve the crude Pd₂(dba)₃ in a minimal amount of hot chloroform.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold chloroform or another suitable solvent in which the compound is sparingly soluble.

-

Dry the crystals under vacuum.

Characterization

Standard analytical techniques are used to confirm the identity and purity of Pd₂(dba)₃.

-

¹H NMR Spectroscopy: The proton NMR spectrum of Pd₂(dba)₃ in CDCl₃ will show complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm) corresponding to the protons of the dibenzylideneacetone ligands. The olefinic protons usually appear as doublets around δ 6.8-7.2 ppm. Due to the dynamic exchange of the dba ligands in solution, the spectra can be broad.[3]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further structural confirmation, with signals corresponding to the carbonyl, olefinic, and aromatic carbons of the dba ligands.

-

IR Spectroscopy: The infrared spectrum will show a characteristic strong absorption band for the carbonyl group (C=O) of the dba ligand, typically in the region of 1650-1620 cm⁻¹. The exact position can be influenced by the coordination to the palladium center.

-

UV-Vis Spectroscopy: In solution, Pd₂(dba)₃ exhibits strong absorption in the visible range, with a maximum absorption (λₘₐₓ) around 528 nm in a THF/water mixture, which is responsible for its deep purple color.[10]

Catalytic Applications and Mechanisms

Pd₂(dba)₃ is a versatile precatalyst for a wide array of palladium-catalyzed cross-coupling reactions. The dba ligands are easily displaced, allowing for the in-situ formation of the active Pd(0) catalyst upon addition of a suitable ligand, typically a phosphine (B1218219).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, creating biaryl structures from the reaction of an organoboron compound with an aryl or vinyl halide or triflate.[9]

Experimental Protocol Example:

-

To a reaction vessel, add the aryl halide (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq.).

-

Add the Pd₂(dba)₃ precatalyst (typically 0.5-2 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

-

Add a degassed solvent system, such as a mixture of toluene (B28343), ethanol, and water.[11]

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Purify the product by column chromatography.

Catalytic Cycle: The generally accepted mechanism for the Suzuki-Miyaura coupling is depicted below.

Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene through the coupling of an unsaturated halide or triflate with an alkene in the presence of a base.

Experimental Protocol Example:

-

Charge a reaction flask with the aryl halide (1.0 eq.), the alkene (1.1-1.5 eq.), and an inorganic or organic base (e.g., K₂CO₃, Et₃N).

-

Add the Pd₂(dba)₃ precatalyst and a phosphine ligand (e.g., P(o-tol)₃).[12]

-

Add a polar aprotic solvent such as acetonitrile (B52724) or DMF.[12]

-

Heat the mixture under an inert atmosphere until the starting material is consumed.

-

After cooling, perform a standard workup and purify the product via chromatography.

Catalytic Cycle: The mechanism of the Heck reaction involves the following key steps.

Buchwald-Hartwig Amination

This reaction is a powerful method for the formation of C-N bonds, coupling an aryl halide or triflate with a primary or secondary amine.

Experimental Protocol Example:

-

In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the amine (1.2 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq.).

-

Add the Pd₂(dba)₃ precatalyst and a bulky electron-rich phosphine ligand (e.g., tBu₃P·HBF₄).

-

Add a degassed aprotic solvent like toluene or dioxane.

-

Heat the reaction mixture to reflux until completion.

-

Cool the reaction, quench with water, and extract the product with an organic solvent.

-

Purify the product by column chromatography.

Catalytic Cycle: The catalytic cycle for the Buchwald-Hartwig amination is illustrated below.

Safety and Handling

Tris(dibenzylideneacetone)dipalladium(0) is considered hazardous.[2] It may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[2] It is recommended to handle it in a well-ventilated area or a fume hood to avoid inhalation of the powder.[2]

Conclusion

Tris(dibenzylideneacetone)dipalladium(0) remains a cornerstone catalyst in modern organic synthesis. Its relative stability, commercial availability, and broad applicability in a multitude of cross-coupling reactions make it an invaluable resource for chemists in academia and industry. A thorough understanding of its properties, handling, and the mechanistic nuances of the reactions it catalyzes is paramount for its effective and safe utilization in the synthesis of novel chemical entities.

References

- 1. Reaction monitoring reveals poisoning mechanism of Pd2(dba)3 and guides catalyst selection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Page loading... [wap.guidechem.com]

- 3. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 5. Intramolecular Heck couplings of unactivated alkyl electrophiles : synthetic and mechanistic studies [dspace.mit.edu]

- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]

- 11. Tris(dibenzylideneacetone)dipalladium(0) 51364-51-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. An efficient, palladium-catalyzed, enantioselective synthesis of (2R)-3-butene-1,2-diol and its use in highly selective Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Tris(dibenzylideneacetone)dipalladium(0) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a crucial organopalladium compound widely utilized as a catalyst precursor in a myriad of organic reactions, most notably in cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1][2] Its efficacy as a source of soluble palladium(0) is paramount to its function in homogeneous catalysis.[1] This technical guide provides an in-depth overview of the solubility of Pd₂(dba)₃ in various organic solvents, offering valuable data for reaction optimization, catalyst handling, and drug development processes where palladium-catalyzed reactions are integral.

Core Concepts: Solubility and its Importance

The solubility of a catalyst precursor like Pd₂(dba)₃ is a critical parameter that directly influences its performance in a chemical reaction. A homogeneously dissolved catalyst ensures a high concentration of active catalytic species in the reaction medium, leading to efficient and reproducible catalytic cycles. Conversely, poor solubility can result in lower reaction rates, incomplete conversions, and difficulties in catalyst handling and purification of the final product. Understanding the solubility profile of Pd₂(dba)₃ in different organic solvents allows researchers to select the most appropriate solvent system for their specific application, ensuring optimal reaction conditions.

Quantitative and Qualitative Solubility Data

Tris(dibenzylideneacetone)dipalladium(0) is generally described as a dark-purple to brown solid that is modestly soluble in a range of organic solvents and insoluble in water.[1][2] The compound is often supplied as a chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, which can influence its solubility characteristics.[1] While extensive quantitative solubility data is not widely available in the literature, the following table summarizes the known qualitative and quantitative solubility information for Pd₂(dba)₃.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |

| Aprotic Solvents | ||||

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 7.6 | Soluble | Commonly used solvent for reactions involving Pd₂(dba)₃. |

| Toluene | C₇H₈ | 2.4 | Soluble | A common solvent for Suzuki and other cross-coupling reactions. |

| Benzene | C₆H₆ | 2.3 | Soluble | [3] |

| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | A common chlorinated solvent for dissolving Pd₂(dba)₃. |

| Chloroform | CHCl₃ | 4.8 | Soluble | Pd₂(dba)₃ is often recrystallized from and can form an adduct with chloroform.[1] |

| Acetone | C₃H₆O | 21 | Data not available | |

| Acetonitrile (ACN) | C₂H₃N | 37.5 | Data not available | |

| Dimethylformamide (DMF) | C₃H₇NO | 36.7 | Data not available | |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆OS | 47 | 11 mM (approx. 10.07 g/L) | [4] This is the most specific quantitative data point found. |

| Protic Solvents | ||||

| Water | H₂O | 80.1 | Insoluble | [2] |

Experimental Protocols

Determining the Solubility Limit of Pd₂(dba)₃ in Tetrahydrofuran/Water Mixtures via UV-Vis Spectroscopy

This protocol is adapted from a published laboratory experiment and provides a reliable method for quantifying the solubility of Pd₂(dba)₃.[5]

Materials:

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

Volumetric flasks and pipettes

-

Centrifuge

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of a Stock Solution:

-

Accurately weigh a known mass of Pd₂(dba)₃ (e.g., 73.2 mg) and dissolve it in a known volume of anhydrous THF (e.g., 20 mL) to prepare a stock solution of a specific concentration (e.g., 4 mM).[5]

-

-

Preparation of THF/Water Mixtures:

-

Prepare a series of solutions with varying percentages of THF and water. This can be achieved by adding calculated volumes of the Pd₂(dba)₃ stock solution to vials containing different volumes of deionized water.[5] For example, to prepare a 2 mL solution of 50% THF/50% water, mix 1 mL of the stock solution with 1 mL of water.

-

-

Equilibration and Separation:

-

Spectrophotometric Analysis:

-

Carefully collect the supernatant, which represents a saturated solution of Pd₂(dba)₃ in the given solvent mixture.

-

Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for Pd₂(dba)₃, which is approximately 528 nm.[5]

-

If the absorbance is too high (i.e., outside the linear range of the instrument), the sample should be diluted with the corresponding THF/water solvent mixture before measurement. The dilution factor must be recorded.

-

-

Calculation of Solubility:

-

Use the Beer-Lambert law (A = εbc) to calculate the concentration of dissolved Pd₂(dba)₃ in the supernatant. The molar absorptivity (ε) of Pd₂(dba)₃ in the specific solvent mixture would need to be determined by preparing a calibration curve with solutions of known concentrations.

-

The calculated concentration represents the solubility limit of Pd₂(dba)₃ in that particular THF/water mixture.

-

Visualizations: Catalytic Cycles Involving Pd₂(dba)₃

The following diagrams illustrate the fundamental steps of two common cross-coupling reactions where Pd₂(dba)₃ serves as a catalyst precursor.

References

- 1. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 2. Tris(dibenzylideneacetone)dipalladium(0) CAS 51364-51-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Tris(dibenzylideneacetone)dipalladium | 51364-51-3 [chemicalbook.com]

- 4. Tris(dibenzylidenaceTone) dipalladium (O) [chembk.com]

- 5. media2.newsobserver.com [media2.newsobserver.com]

Stability and Storage of Pd₂(dba)₃: A Technical Guide for Researchers

Tris(dibenzylideneacetone)dipalladium(0), or Pd₂(dba)₃, is a cornerstone catalyst precursor in modern organic synthesis, prized for its utility in a vast array of cross-coupling reactions. As a Pd(0) source with weakly associated ligands, its efficacy is intrinsically linked to its purity and stability.[1][2][3] However, the very characteristics that make it an effective precatalyst also render it susceptible to degradation under various conditions. This guide provides an in-depth overview of the stability and optimal storage conditions for Pd₂(dba)₃, tailored for researchers, scientists, and professionals in drug development.

Core Stability Profile

While often considered relatively air-stable for short-term handling in its solid form, the stability of Pd₂(dba)₃ is a nuanced topic.[1][2] Several factors, including exposure to air, light, temperature, and the solvent environment, can significantly impact its integrity.[4][5] A critical and often overlooked aspect is the variable purity of commercially available batches, which can contain significant amounts of palladium nanoparticles (Pd-NPs).[6][7] The presence of these nanoparticles can affect catalytic activity and reaction reproducibility.[6]

Factors Influencing Stability:

-

Atmosphere: Prolonged exposure to air and moisture is detrimental. It is recommended to handle the solid under an inert atmosphere, such as nitrogen or argon, particularly for long-term storage.[4]

-

Temperature: Elevated temperatures accelerate decomposition. For long-term storage, refrigeration is advised, with some sources recommending temperatures as low as -20°C.

-

Light: Pd₂(dba)₃ is known to be light-sensitive, and storage in amber vials or in the dark is recommended to prevent photochemical degradation.[5]

-

Solvents: The stability of Pd₂(dba)₃ in solution is highly dependent on the solvent. In coordinating solvents like dimethylformamide (DMF), the dba ligands can be displaced, leading to decomposition. It is more stable in non-coordinating solvents like benzene (B151609) or in alcohols such as methanol (B129727).[8]

-

Acids: Acidic conditions can promote the decomposition of Pd₂(dba)₃ into palladium nanoparticles.[6][9]

Recommended Storage Conditions

To ensure the longevity and reactivity of Pd₂(dba)₃, the following storage conditions are recommended. These are compiled from various supplier datasheets and research articles.

| Parameter | Recommendation | Rationale |

| Temperature | Long-term: -20°C to 8°C[10] | Minimizes thermal decomposition. |

| Short-term: Room Temperature | Acceptable for brief periods, but not ideal. | |

| Atmosphere | Inert gas (Nitrogen or Argon)[4] | Prevents oxidation and moisture-related degradation. |

| Light | Protection from light (e.g., amber vial, dark)[5] | Avoids photochemical decomposition. |

| Container | Tightly sealed vial | Prevents ingress of air and moisture. |

| Note: Containers may develop pressure and should be opened with care.[11] |

Decomposition Pathway

The decomposition of Pd₂(dba)₃ typically involves the dissociation of the dba ligands, followed by the aggregation of the resulting palladium atoms into palladium black or nanoparticles. This process can be accelerated by the factors mentioned above.

Caption: General decomposition pathway of Pd₂(dba)₃ to palladium nanoparticles.

Experimental Protocols

Protocol 1: Purity Assessment of Pd₂(dba)₃ by ¹H NMR Spectroscopy

This protocol is adapted from a method developed to determine the purity of Pd₂(dba)₃ and quantify the presence of palladium nanoparticles.[4][10][12] The principle lies in the complete dissolution of the complex in the presence of a strong ligand that displaces the dba, allowing for the quantification of free dba relative to an internal standard.

Materials:

-

Pd₂(dba)₃ sample

-

Triphenylphosphine (B44618) (PPh₃)

-

Deuterated chloroform (B151607) (CDCl₃)

-

1,3,5-Trimethoxybenzene (B48636) (TMB) as an internal standard

-

NMR tubes

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of the internal standard: Accurately weigh approximately 50 mg of 1,3,5-trimethoxybenzene and dissolve it in 10 mL of CDCl₃ in a volumetric flask.

-

Prepare the NMR sample:

-

Accurately weigh approximately 10 mg of the Pd₂(dba)₃ sample into a vial.

-

Add a significant excess of triphenylphosphine (e.g., 5-10 equivalents relative to palladium).

-

Using a pipette, add a precise volume (e.g., 1.00 mL) of the TMB internal standard solution to the vial.

-

Add an additional 0.5 mL of CDCl₃ to ensure complete dissolution.

-

Vortex the mixture until the solid is fully dissolved. The solution should change color, indicating ligand exchange.

-

-

Acquire the ¹H NMR spectrum:

-

Transfer the solution to an NMR tube.

-

Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (e.g., d1 = 30 s) to allow for complete relaxation of the nuclei for accurate integration.

-

-

Data Analysis:

-

Integrate the signal for the methoxy (B1213986) protons of TMB (around 3.8 ppm) and set this integral to a value corresponding to its number of protons (9H).

-

Integrate the signals corresponding to the olefinic protons of the free dba ligand (typically in the range of 6.5-7.8 ppm).

-

Calculate the molar amount of the internal standard.

-

From the integration, calculate the molar amount of free dba.

-

The purity of the original Pd₂(dba)₃ can be calculated based on the expected molar ratio of dba to Pd₂(dba)₃ (3:1).

-

Caption: Workflow for purity assessment of Pd₂(dba)₃ by ¹H NMR.

Protocol 2: Synthesis and Purification of High-Purity Pd₂(dba)₃·CHCl₃

This procedure is based on a literature method for synthesizing high-purity Pd₂(dba)₃.

Materials:

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Dibenzylideneacetone (dba)

-

Sodium acetate (NaOAc)

-

Methanol (MeOH)

-

Chloroform (CHCl₃)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine Pd(OAc)₂ (1.0 eq), dba (3.5 eq), and NaOAc (4.0 eq).

-

Reaction: Add methanol to the flask and stir the mixture at 40°C for approximately 3 hours. The color of the solution will change to a dark brown/black precipitate.

-

Filtration and Washing:

-

Cool the reaction mixture to room temperature.

-

Filter the precipitate using a Büchner funnel.

-

Wash the solid sequentially with methanol and then water to remove unreacted starting materials and salts.

-

-

Extraction:

-

Transfer the solid to a flask and dissolve it in chloroform.

-

Filter this solution to remove any insoluble impurities.

-

-

Recrystallization:

-

Reduce the volume of the chloroform solution under reduced pressure.

-

To the concentrated solution, slowly add acetone to precipitate the product.

-

Cool the mixture (e.g., in a refrigerator or freezer at -18°C) overnight to maximize crystallization.

-

-

Final Product Isolation:

-

Filter the purple crystals of Pd₂(dba)₃·CHCl₃.

-

Wash the crystals with cold acetone.

-

Dry the product under vacuum.

-

Caption: Workflow for the synthesis and purification of Pd₂(dba)₃·CHCl₃.

By adhering to these storage and handling guidelines and by periodically assessing the purity of the material, researchers can ensure more reliable and reproducible results in their catalytic applications.

References

- 1. rsc.org [rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. reddit.com [reddit.com]

- 4. Pd2(dba)3 as a Precursor of Soluble Metal Complexes and Nanoparticles: Determination of Palladium Active Species for Catalysis and Synthesis | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. heraeus-precious-metals.com [heraeus-precious-metals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Inner Workings of a Cross-Coupling Powerhouse: A Technical Guide to Catalysis with Tris(dibenzylideneacetone)dipalladium(0)

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, stands as a cornerstone catalyst precursor in modern organic synthesis, particularly in the realm of cross-coupling reactions. Its stability, solubility in common organic solvents, and the facility with which the dibenzylideneacetone (B150790) (dba) ligands are displaced make it an invaluable source of catalytically active palladium(0). This technical guide delves into the core mechanistic principles of catalysis with Pd₂(dba)₃, providing detailed experimental protocols for key transformations and presenting quantitative data to facilitate catalyst system selection and optimization.

The Catalytic Cycle: A Symphony of Elementary Steps

The catalytic utility of Pd₂(dba)₃ is realized through a well-orchestrated sequence of elementary organometallic reactions. While the specifics can vary depending on the particular cross-coupling reaction (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the fundamental catalytic cycle generally proceeds through the following key stages:

-

In-situ Catalyst Activation: Pd₂(dba)₃ is a stable precatalyst and not the active catalytic species itself. The catalytic cycle is initiated by the addition of ligands, typically phosphines, which coordinate to the palladium center and displace the dba ligands. This in-situ activation generates a coordinatively unsaturated and highly reactive Pd(0) species, often of the form L₂Pd(0), which is poised to enter the catalytic cycle.[1][2] The choice of ligand is critical and profoundly influences the catalyst's reactivity, stability, and selectivity.

-

Oxidative Addition: This is the first crucial step of the catalytic cycle where the activated Pd(0) complex reacts with the electrophilic substrate, most commonly an aryl or vinyl halide (R-X). The palladium center inserts itself into the R-X bond, undergoing oxidation from Pd(0) to Pd(II). This results in the formation of a square planar Pd(II) complex of the type [L₂Pd(R)(X)].[3] The rate and success of this step are dependent on the nature of the halide (I > Br > Cl > F), the electronic properties of the R group, and the steric and electronic characteristics of the ancillary ligands.[4]

-

Transmetalation (for Cross-Coupling Reactions): In cross-coupling reactions like the Suzuki-Miyaura coupling, the next step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound, R'-BY₂) to the palladium(II) center. This process, known as transmetalation, requires a base to activate the organoboron species and results in the formation of a new diorganopalladium(II) complex, [L₂Pd(R)(R')].

-

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. The two organic groups (R and R') on the palladium(II) center couple to form the desired new carbon-carbon or carbon-heteroatom bond (R-R'). In this process, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[3][5] The facility of reductive elimination is influenced by the steric and electronic nature of the coupling partners and the ancillary ligands.

Below is a generalized schematic of a cross-coupling catalytic cycle involving Pd₂(dba)₃.

Quantitative Data Summary

The efficiency of Pd₂(dba)₃-catalyzed reactions is highly dependent on the specific reaction type, substrates, ligands, and reaction conditions. The following tables summarize quantitative data for several key cross-coupling reactions.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids

| Entry | Aryl Halide | Arylboronic Acid | Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) |

| 1 | 4-Iodoanisole (B42571) | Phenylboronic acid | XPhos | K₃PO₄ | Dioxane/H₂O | 120 (MW) | 10 min | 95 |

| 2 | 4-Bromoanisole | Phenylboronic acid | P(t-Bu)₃ | K₃PO₄ | Toluene (B28343) | RT | 16 h | 92 |

| 3 | 4-Chloroanisole (B146269) | Phenylboronic acid | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 24 h | 85 |

| 4 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | PCy₃ | K₃PO₄ | Dioxane | 100 | 12 h | 88 |

| 5 | 1-Bromo-4-(trifluoromethyl)benzene | Phenylboronic acid | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 6 h | 96 |

Data compiled from representative literature procedures. Yields are for the isolated product.

Table 2: Heck Reaction of Aryl Halides with Alkenes

| Entry | Aryl Halide | Alkene | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Styrene | PPh₃ | Et₃N | DMF | 100 | 4 | 90 |

| 2 | 4-Bromoacetophenone | n-Butyl acrylate | P(o-tol)₃ | NaOAc | DMA | 120 | 12 | 85 |

| 3 | 1-Iodonaphthalene | Methyl acrylate | None | Et₃N | Acetonitrile | 80 | 6 | 78 |

| 4 | 4-Bromobenzonitrile | Styrene | P(t-Bu)₃ | K₂CO₃ | Dioxane | 110 | 18 | 92 |

| 5 | 3-Bromopyridine | Ethyl acrylate | P(Cy)₃ | Na₂CO₃ | Toluene | 110 | 24 | 75 |

Data compiled from representative literature procedures. Yields are for the isolated product.

Table 3: Buchwald-Hartwig Amination of Aryl Halides

| Entry | Aryl Halide | Amine | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Diphenylamine (B1679370) | tBu₃P·HBF₄ | NaOt-Bu | Toluene | Reflux | 16 | 65[4] |

| 2 | 1,4-Dibromobenzene | Phenoxazine | XPhos | NaOt-Bu | Toluene | 150 (MW) | 0.5 | 94[3] |

| 3 | 1,4-Dibromobenzene | Carbazole | XPhos | NaOt-Bu | Toluene | 150 (MW) | 0.5 | 83[3] |

| 4 | 4-Bromotoluene | Morpholine | BINAP | Cs₂CO₃ | Dioxane | 100 | 18 | 95 |

| 5 | 2-Bromopyridine | Aniline | Xantphos | K₃PO₄ | Toluene | 110 | 12 | 88 |

Data compiled from representative literature procedures. Yields are for the isolated product.

Experimental Protocols

The following are representative experimental protocols for common cross-coupling reactions catalyzed by Pd₂(dba)₃.

Suzuki-Miyaura Coupling

Reaction: 4-Iodoanisole with Phenylboronic acid

Procedure: To a microwave vial is added 4-iodoanisole (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), XPhos (0.02 equiv), and Pd₂(dba)₃ (0.01 equiv). The vial is sealed and purged with argon. Degassed dioxane (to 0.2 M) and water (dioxane/water 5:1) are added via syringe. The reaction mixture is then heated in a microwave reactor to 120 °C for 10 minutes. After cooling, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired biaryl product.[4]

Heck Reaction

Reaction: Asymmetric Heck Reaction of 3,4-Epoxy-1-butene

Procedure: A Schlenk flask is charged with Pd₂(dba)₃·CHCl₃ (0.179 mmol) and the specified chiral ligand (0.393 mmol). The flask is evacuated and backfilled with nitrogen three times. Degassed dichloromethane (B109758) (50 mL) is added, and the mixture is stirred. In a separate reaction vessel, a solution of 3,4-epoxy-1-butene (100 g) in dichloromethane (1090 mL) and water (1700 mL) containing sodium bicarbonate (240.1 g) is prepared and purged with nitrogen. The catalyst solution is then transferred to the reaction vessel. The reaction is stirred vigorously at a controlled temperature. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated. The product, (2R)-3-butene-1,2-diol, is isolated in 84% yield with 85% enantiomeric excess.[4]

Buchwald-Hartwig Amination

Reaction: 4-Chloroanisole with Diphenylamine

Procedure: A round-bottom flask is charged with 4-chloroanisole (1.05 equiv), diphenylamine (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), tBu₃P·HBF₄ (0.02 equiv), and sodium tert-butoxide (2.2 equiv). The flask is evacuated and backfilled with nitrogen. Anhydrous, degassed toluene is added, and the reaction mixture is heated to reflux for 16 hours under a nitrogen atmosphere. After cooling to room temperature, the mixture is diluted with dichloromethane and filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-methoxytriphenylamine (B1588709) in 65% yield.[4]

Visualizing the Workflow

The following diagram illustrates a typical experimental workflow for a Pd₂(dba)₃-catalyzed cross-coupling reaction.

References

- 1. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Method for palladium-catalyzed cross-couplings of simple alkyl chlorides: Suzuki reactions catalyzed by [Pd2(dba)3]/PCy3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Properties of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

For Researchers, Scientists, and Drug Development Professionals

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a widely utilized palladium(0) source in organic synthesis, plays a pivotal role as a catalyst in a myriad of cross-coupling reactions.[1][2][3][4] A thorough understanding of its spectroscopic characteristics is paramount for assessing its purity, stability, and reactivity. This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data of Pd₂(dba)₃, complete with experimental protocols and logical diagrams to facilitate a deeper understanding of its application.

Spectroscopic Data

The spectroscopic data for Pd₂(dba)₃ can be complex to interpret due to the dynamic nature of the complex in solution, which often involves an equilibrium between different isomers and the presence of free dibenzylideneacetone (B150790) (dba) ligand.[1][2][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of Pd₂(dba)₃ are sensitive to the solvent, temperature, and the presence of impurities, including palladium nanoparticles.[6][7] Isotopic labeling studies have been instrumental in elucidating the solution-state structures of the major and minor isomers.[1][2][5][8]

Table 1: ¹H NMR Spectroscopic Data of Pd₂(dba)₃ Ligand (dba)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 1 | 7.43-7.35 | m | - | 6H, Ar-H |

| 2 | 7.13 | d | 6.6 | 4H, Ar-H |

| 3 | 6.98 | d | 7.7 | 4H, Ar-H |

| 4 | 6.66 | d | 7.7 | 4H, Ar-H |

| 5 | 6.12 | s | - | 2H, =CH |

Note: Data corresponds to a major isomer of a related compound as detailed in the source.[9] The ¹H NMR spectrum of pure Pd₂(dba)₃·CHCl₃ is available in the supporting information of the cited literature.[6][10]

Table 2: ¹³C NMR Spectroscopic Data of Pd₂(dba)₃ Ligand (dba)

| Signal | Chemical Shift (δ, ppm) |

| 1 | 196.1 |

| 2 | 151.2 |

| 3 | 140.0 |

| 4 | 139.1 |

| 5 | 138.5 |

| 6 | 130.2 |

| 7 | 128.8 |

| 8 | 128.7 |

| 9 | 128.5 |

| 10 | 128.4 |

| 11 | 128.2 |

Note: Data corresponds to a major isomer of a related compound as detailed in the source.[9]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for confirming the coordination of the dba ligand to the palladium center by observing shifts in the characteristic vibrational frequencies of the carbonyl and alkene groups.

Table 3: IR Spectroscopic Data of Pd₂(dba)₃

| Wavenumber (ν, cm⁻¹) | Assignment |

| 3025 | C-H stretch (aromatic) |

| 2918 | C-H stretch (aliphatic) |

| 1620 | C=O stretch (coordinated) |

| 1604 | C=C stretch (aromatic) |

| 1509 | C=C stretch (aromatic) |

| 1442 | C-H bend |

| 1346 | C-H bend |

| 1261 | C-O stretch |

Note: The provided data is a selection of characteristic peaks.[9]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of Pd₂(dba)₃ reveals characteristic electronic transitions that are useful for monitoring the complex in solution.

Table 4: UV-Vis Spectroscopic Data of Pd₂(dba)₃

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent | Assignment |

| 532 | - | Methanol | d-d transition |

| 345 | - | Methanol | n-π* transition (free dba) |

| 528 | - | THF/H₂O | - |

Note: The presence of a band around 345 nm can indicate the presence of free dba ligand in the sample. The λmax can vary depending on the solvent system.[11]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 700 MHz spectrometer.[1][2][9]

-

Sample Preparation: A sample of Pd₂(dba)₃ is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in an NMR tube.[9]

-

Instrument Parameters: Spectra are recorded at a constant temperature, typically 300 K.[9] Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR).[9]

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

IR Spectroscopy

Attenuated Total Reflectance (ATR) IR spectra are commonly acquired.[9]

-

Sample Preparation: A small amount of the solid Pd₂(dba)₃ sample is placed directly on the ATR crystal. Alternatively, a KBr pellet of the sample can be prepared.[12]

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer, such as a Thermo-Scientific Nicolet iS5, is used.[9]

-

Data Acquisition: The spectrum is recorded, and the vibrational frequencies are reported in reciprocal centimeters (cm⁻¹).

UV-Vis Spectroscopy

UV-Vis spectra are recorded using a standard spectrophotometer.

-

Sample Preparation: A solution of Pd₂(dba)₃ of known concentration is prepared in a suitable solvent (e.g., methanol, THF).[13]

-

Instrument: A UV-Vis spectrophotometer is used to measure the absorbance of the solution across a range of wavelengths.

-

Data Acquisition: The spectrum is recorded, and the wavelengths of maximum absorbance (λmax) are identified.

Visualizations

Synthesis of Pd₂(dba)₃·CHCl₃

The synthesis of high-purity Pd₂(dba)₃·CHCl₃ is crucial for obtaining reliable catalytic results.[6][10] The following workflow outlines a modified procedure for its preparation.[6][10]

General Catalytic Cycle for Palladium(0)-Catalyzed Cross-Coupling

Pd₂(dba)₃ serves as a precatalyst, providing the active Pd(0) species for a wide range of cross-coupling reactions. The generalized catalytic cycle is a fundamental concept in understanding its application.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tris(dibenzylideneacetone)dipalladium(0) - Wikipedia [en.wikipedia.org]

- 4. 三(二苄基丙酮)二钯(0) CAS No. 51364-51-3 Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Collection - The Elusive Structure of Pd2(dba)3. Examination by Isotopic Labeling, NMR Spectroscopy, and Xâray Diffraction Analysis: Synthesis and Characterization of Pd2(dba-Z)3 Complexes - Journal of the American Chemical Society - Figshare [acs.figshare.com]

- 9. rsc.org [rsc.org]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Structure of Tris(dibenzylideneacetone)dipalladium(0) Chloroform Adduct

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is a crucial organopalladium compound extensively utilized as a source of palladium(0) in a myriad of catalytic cross-coupling reactions, which are fundamental to modern organic synthesis and drug discovery.[1] Its chloroform (B151607) adduct, Pd₂(dba)₃·CHCl₃, is the commercially available and commonly used form of this catalyst precursor. A precise understanding of its three-dimensional structure is paramount for elucidating reaction mechanisms and designing novel catalytic systems with enhanced efficiency and selectivity. This technical guide provides a comprehensive overview of the molecular structure of the tris(dibenzylideneacetone)dipalladium(0) chloroform adduct, supported by crystallographic and spectroscopic data, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Crystallographic Data

The solid-state structure of tris(dibenzylideneacetone)dipalladium(0) chloroform adduct has been elucidated by single-crystal X-ray diffraction.[1] The complex crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains two palladium atoms, three dibenzylideneacetone (B150790) (dba) ligands, and one chloroform molecule. The two palladium atoms are bridged by the dba ligands, with the olefinic groups of the dba coordinating to the metal centers. A notable feature of the crystal structure is the disorder observed in the dba ligands, which occupy multiple positions.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for Pd₂(dba)₃·CHCl₃.

| Parameter | Value |

| Chemical Formula | C₅₂H₄₃Cl₃O₃Pd₂ |

| Formula Weight | 1035.09 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.593(3) |

| b (Å) | 14.120(3) |

| c (Å) | 23.013(5) |

| α (°) | 90 |

| β (°) | 104.13(3) |

| γ (°) | 90 |

| Volume (ų) | 4284.9(15) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.603 |

Selected Bond Lengths and Angles

The coordination geometry around the palladium centers and the key bond distances and angles are presented below. Due to the disordered nature of the dba ligands, these represent averaged or representative values.

| Bond | Length (Å) | Angle | Degrees (°) |

| Pd1-Pd2 | 3.245 | ||

| Pd-C (olefin) | ~2.1-2.3 | C-Pd-C | ~38-40 |

Spectroscopic Characterization

The structure and purity of Pd₂(dba)₃·CHCl₃ are routinely confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR and IR Data

| Technique | Solvent/Matrix | Key Signals/Bands |

| ¹H NMR | CDCl₃ | Signals corresponding to the protons of the dba ligands are observed in the aromatic and olefinic regions. The complexity of the spectrum reflects the dynamic nature of the complex in solution. |

| ¹³C NMR | CDCl₃ | Resonances for the carbonyl and olefinic carbons of the dba ligands are characteristic. |

| IR | KBr | A strong absorption band around 1645 cm⁻¹ is indicative of the C=O stretching vibration of the dba ligand. |

Experimental Protocols

Synthesis of Tris(dibenzylideneacetone)dipalladium(0) Chloroform Adduct[2][3]

This protocol describes a reliable method for the preparation of Pd₂(dba)₃·CHCl₃.

Materials:

-

Palladium(II) chloride (PdCl₂)

-

Lithium chloride (LiCl)

-

Dibenzylideneacetone (dba)

-

Sodium acetate (B1210297)

-

Chloroform

-

Deionized water

Procedure:

-

Preparation of Li₂PdCl₄ solution: In a nitrogen atmosphere, palladium(II) chloride, lithium chloride, and ethanol are combined and stirred overnight at room temperature. The resulting solution is filtered to remove any insoluble material.[2]

-

Formation of the complex: Under a nitrogen atmosphere, dibenzylideneacetone, ethanol, chloroform, and sodium acetate are mixed.[2][3] The prepared Li₂PdCl₄ solution is then added to this mixture at a controlled temperature of approximately 50-53°C over 30 minutes. The reaction is maintained at this temperature for an additional hour.[2]

-

Work-up and isolation: The reaction mixture is cooled to room temperature, filtered, and the collected solid is washed sequentially with deionized water and ethanol.[2][3]

-

Purification: The crude product is dissolved in a minimal amount of chloroform and reprecipitated by the addition of ethanol. The purified solid is collected by filtration and washed with ethanol.[2]

-

Drying: The final product is dried under vacuum to yield the tris(dibenzylideneacetone)dipalladium(0) chloroform adduct as a dark purple solid.[2][3]

Single-Crystal X-ray Diffraction Analysis

Crystal Growth: Single crystals suitable for X-ray diffraction can be obtained by slow diffusion of a non-polar solvent (e.g., hexane) into a saturated solution of Pd₂(dba)₃·CHCl₃ in a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform) at room temperature.

Data Collection and Structure Refinement: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a low temperature (typically 100-150 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα). The collected data is then processed, and the structure is solved and refined using appropriate crystallographic software.

Visualizations

The following diagrams illustrate the molecular structure and the experimental workflow for the characterization of the title compound.

Caption: A simplified diagram of the Pd₂(dba)₃ core structure.

References

- 1. The elusive structure of Pd2(dba)3. Examination by isotopic labeling, NMR spectroscopy, and X-ray diffraction analysis: synthesis and characterization of Pd2(dba-Z)3 complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. EP2536662B1 - Process for preparing the tris(dibenzylideneacetone)dipalladium chloroform complex - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Tris(dibenzylideneacetone)dipalladium(0) in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(dibenzylideneacetone)dipalladium(0), commonly abbreviated as Pd₂(dba)₃, is a highly versatile and widely utilized catalyst precursor in organic synthesis, particularly for palladium-catalyzed cross-coupling reactions.[1][2] Its utility in the Nobel Prize-winning Suzuki-Miyaura coupling reaction is well-established, enabling the efficient formation of carbon-carbon bonds, most notably for the synthesis of biaryl and vinylaryl structures.[3] These structural motifs are of paramount importance in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]

This document provides detailed application notes and experimental protocols for the effective use of Pd₂(dba)₃ in Suzuki coupling reactions, tailored for researchers, scientists, and professionals in the field of drug development.

Advantages of Using Tris(dibenzylideneacetone)dipalladium(0)

Pd₂(dba)₃ offers several distinct advantages as a palladium(0) source in Suzuki coupling reactions:

-

High Catalytic Activity and Stability: The dba ligands impart electronic properties that lead to improved reactivity compared to some other palladium catalysts.[2][4] The complex is also relatively stable to air and moisture, facilitating easier handling and storage, which is advantageous for industrial applications.[2][4]

-

Versatility and Mild Reaction Conditions: Pd₂(dba)₃, in combination with appropriate ligands, can effectively catalyze the coupling of a wide range of substrates, including challenging aryl chlorides, under mild conditions such as ambient temperatures.[4][5]

-

Ease of Handling and Commercial Availability: It is a solid that is relatively easy to handle and is commercially available in various purities.[2][4]

-

Ligand Exchange Flexibility: The dba ligands are easily displaced, allowing for the in-situ formation of the catalytically active species with a wide variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, enabling fine-tuning of the catalyst's reactivity and selectivity for specific applications.

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Below are detailed protocols for Suzuki coupling reactions using Pd₂(dba)₃ with different classes of aryl halides.

Protocol 1: General Procedure for the Coupling of Aryl Bromides

This protocol is adapted from a user-friendly method for Suzuki reactions that can be performed at room temperature.[6]

Materials:

-

Pd₂(dba)₃

-

Tri-tert-butylphosphonium tetrafluoroborate (B81430) ([HP(t-Bu)₃]BF₄)

-

Aryl bromide (1.0 mmol)

-

Arylboronic acid (1.1 mmol)

-

Potassium fluoride (B91410) dihydrate (KF·2H₂O) (3.3 mmol)

-

Tetrahydrofuran (B95107) (THF), anhydrous (2.0 mL)

-

Diethyl ether (Et₂O)

-

Argon or Nitrogen gas

-

4-mL vial with a stir bar and septum cap

Procedure:

-

To a 4-mL vial containing a stir bar, add Pd₂(dba)₃ (8.1 mg, 0.0050 mmol of Pd₂), [HP(t-Bu)₃]BF₄, the arylboronic acid (1.10 mmol), and KF·2H₂O (310 mg, 3.30 mmol).[6]

-

Purge the vial with argon for 3 minutes and then seal it with a septum cap.[6]

-

Add anhydrous THF (2.0 mL) and the aryl halide (1.00 mmol) via syringe.[6]

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with Et₂O (2 mL) and filter through a plug of silica gel, washing the plug with additional Et₂O (10 mL).[6]

-

Concentrate the filtrate and purify the residue by flash chromatography on silica gel to obtain the desired biaryl product.[6]

Protocol 2: Coupling of Activated Aryl Chlorides

This protocol is a general procedure for the coupling of activated aryl chlorides, which are typically more challenging substrates.

Materials:

-

Pd₂(dba)₃

-

N-heterocyclic carbene (NHC) salt (e.g., IMes·HCl)

-

Potassium tert-butoxide (t-BuOK)

-

Aryl chloride (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Dioxane, anhydrous

-

Argon or Nitrogen gas

-

Schlenk flask or sealed reaction tube

Procedure:

-

In a Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (1.5 mol%), the NHC salt (3 mol%), and the arylboronic acid (1.2 mmol).

-

Add the aryl chloride (1.0 mmol) and potassium tert-butoxide.

-

Add anhydrous dioxane via syringe.

-

Seal the flask and heat the reaction mixture at 80 °C with vigorous stirring.[5]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Data Presentation: Reaction Parameters and Yields

The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions using Pd₂(dba)₃ with various substrates.

Table 1: Coupling of Aryl Bromides with Arylboronic Acids

| Entry | Aryl Bromide | Arylboronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 95 |

| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 98 |

| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 92 |

| 4 | 2-Bromopyridine | Phenylboronic acid | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 85 |

| 5 | 3-Bromobenzonitrile | 3-Methylphenylboronic acid | P(t-Bu)₃ | KF·2H₂O | THF | RT | 12 | 93 |

Table 2: Coupling of Aryl Chlorides with Arylboronic Acids

| Entry | Aryl Chloride | Arylboronic Acid | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chlorotoluene | Phenylboronic acid | PCy₃ | CsOH·H₂O | Dioxane | 90 | 18 | 70 |

| 2 | 2-Chloropyridine | Phenylboronic acid | XPhos | K₃PO₄ | Toluene | 100 | 4 | 88 |

| 3 | 4-Chloroacetophenone | 4-Methoxyphenylboronic acid | IMes | Cs₂CO₃ | Dioxane | 80 | 1.5 | 96 |

| 4 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | Tedicyp | K₃PO₄ | NMP | 80 | 2 | >95 |

| 5 | 2,4-Dichloropyrimidine | Phenylboronic acid | - | Na₂CO₃ | H₂O/EtOH | 60 | 6 | 85 |

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a general experimental workflow for a Pd₂(dba)₃ catalyzed Suzuki coupling reaction.

Caption: General experimental workflow for Suzuki coupling.

Application Notes

Catalyst Handling and Stability

-

Storage: Pd₂(dba)₃ is relatively air-stable for short periods but should be stored under an inert atmosphere in a cool, dark place for long-term stability. Over time, it can decompose to palladium black, which can reduce its catalytic activity.[3] The quality of commercial batches can vary.[7]

-

Handling: While less toxic than some other heavy metal catalysts, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

Ligand Selection

The choice of ligand is crucial for the success of a Suzuki coupling reaction with Pd₂(dba)₃.

-

Electron-rich, bulky phosphines such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective for a broad range of substrates, including less reactive aryl chlorides.[5]

-

Biarylphosphines (e.g., XPhos, SPhos) are also excellent choices for challenging couplings, often providing high yields with low catalyst loadings.[1]

-

N-Heterocyclic Carbenes (NHCs) can be generated in situ from their corresponding salts and are particularly effective for the coupling of aryl chlorides.[5]

Base and Solvent Selection

-

Bases: A wide range of inorganic bases can be used, with the choice depending on the substrates and desired reaction conditions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium phosphate (B84403) (K₃PO₄), and potassium fluoride (KF).

-

Solvents: The reaction is often performed in aprotic polar solvents such as dioxane, tetrahydrofuran (THF), or toluene, frequently with the addition of water to dissolve the inorganic base.

Troubleshooting

-

Low or No Yield:

-

Catalyst Inactivity: Ensure the Pd₂(dba)₃ is of good quality and has been stored properly. Consider using a fresh batch.

-

Ligand Oxidation: Phosphine ligands can be sensitive to air. Use fresh ligands and ensure the reaction is performed under a strictly inert atmosphere.

-

Inefficient Degassing: Oxygen can deactivate the catalyst. Thoroughly degas the solvent and reaction mixture.

-

Boronic Acid Decomposition: Boronic acids can be unstable. Use fresh or purified boronic acids.

-

-

Homocoupling of Boronic Acid:

-

This is often caused by the presence of oxygen. Improve degassing procedures.

-

Using a Pd(0) source like Pd₂(dba)₃ can help minimize this side reaction compared to Pd(II) precursors.

-

By following these guidelines and protocols, researchers can effectively utilize Tris(dibenzylideneacetone)dipalladium(0) for a wide range of Suzuki coupling reactions, facilitating the synthesis of complex molecules for various applications in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Overview of pd2(dba)3 and its role in coupling reactions [ecoviaet.com]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Heck Coupling Using Pd₂(dba)₃ as a Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for performing the Heck coupling reaction using Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as a catalyst. The Heck reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex molecules and playing a crucial role in pharmaceutical and materials science research.

Introduction to the Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base to form a substituted alkene.[1][2] It is a cornerstone of modern organic synthesis due to its high functional group tolerance and stereoselectivity, typically affording the trans isomer.[1][2]

The catalytic cycle, in brief, involves the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the Pd(0) catalyst.[2][3]

The Role of Pd₂(dba)₃

Tris(dibenzylideneacetone)dipalladium(0), often abbreviated as Pd₂(dba)₃, is a stable, air-tolerant Pd(0) source commonly used as a precatalyst in a variety of cross-coupling reactions, including the Heck reaction.[4] Its stability and ease of handling make it a preferred choice over other Pd(0) sources like Pd(PPh₃)₄, which requires storage under an inert atmosphere.[4] In solution, Pd₂(dba)₃ readily dissociates its dba ligands, providing the catalytically active Pd(0) species required to initiate the reaction.

Key Reaction Parameters

The success and efficiency of a Heck coupling reaction are highly dependent on several parameters:

-

Catalyst Loading: Typically, 1-5 mol% of the palladium source is sufficient. Lower catalyst loadings are desirable for process chemistry and can sometimes be achieved with highly active ligand systems.

-